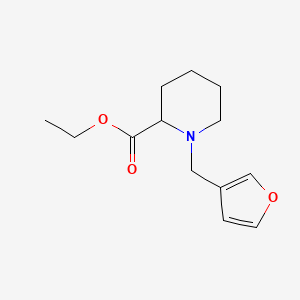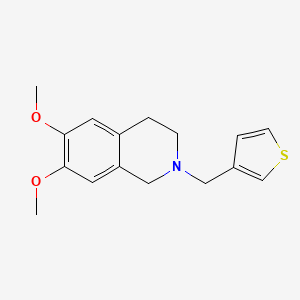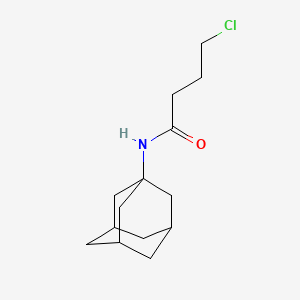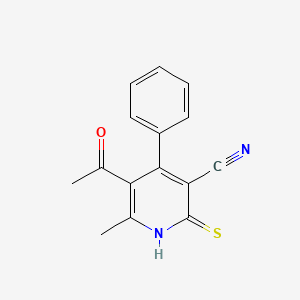
ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate
描述
Ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate, also known as EFMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFMP is a piperidine derivative that contains a furan ring, making it a unique compound with interesting properties. In
作用机制
The mechanism of action of ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to inhibit the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to reduce oxidative stress and inflammation, protecting against neurodegenerative diseases. In the immune system, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation. In cancer cells, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
Ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has several advantages for lab experiments, including its unique structure and potential applications in various fields. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate is relatively easy to synthesize, and its purity and yield can be easily monitored using established protocols. However, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate also has some limitations, including its potential toxicity and lack of specificity in some systems. It is important to carefully consider the potential advantages and limitations of ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate before using it in lab experiments.
未来方向
There are several future directions for ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate research, including further studies on its mechanism of action and potential applications in different systems. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has shown promise in various areas, including the central nervous system, inflammation, and cancer, and further research could lead to the development of new therapies and treatments. Additionally, future research could focus on the optimization of ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate synthesis methods and the development of more specific ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate derivatives.
Conclusion:
In conclusion, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate is a unique chemical compound that has gained attention in recent years due to its potential applications in scientific research. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have various biochemical and physiological effects in different systems, and it has potential applications in the central nervous system, inflammation, and cancer research. While ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has several advantages for lab experiments, it also has some limitations that need to be carefully considered. Future research on ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate could lead to the development of new therapies and treatments, making it an exciting area of study in the field of chemistry and biology.
科学研究应用
Ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been used in various scientific research applications, including studies on the central nervous system, inflammation, and cancer. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has also been studied for its potential anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines. In cancer research, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-17-13(15)12-5-3-4-7-14(12)9-11-6-8-16-10-11/h6,8,10,12H,2-5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUJGTBKFHCQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(methylthio)benzyl]azocane](/img/structure/B3834944.png)


![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B3834957.png)


![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B3834972.png)
![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3834980.png)
![N-{4-[(4-benzyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3834988.png)


![butyl 4-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B3835040.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B3835046.png)